1-[(2,4-DIMETHYLPHENOXY)METHYL]-N-(2-NAPHTHYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
1-[(2,4-DIMETHYLPHENOXY)METHYL]-N-(2-NAPHTHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound with a complex molecular structure
Preparation Methods
The synthesis of 1-[(2,4-DIMETHYLPHENOXY)METHYL]-N-(2-NAPHTHYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Chemical Reactions Analysis
1-[(2,4-DIMETHYLPHENOXY)METHYL]-N-(2-NAPHTHYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been extensively studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,4-DIMETHYLPHENOXY)METHYL]-N-(2-NAPHTHYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
1-[(2,4-DIMETHYLPHENOXY)METHYL]-N-(2-NAPHTHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific molecular structure, which allows it to interact with a wide range of molecular targets. Similar compounds include 1-[(2,4-dimethylphenoxy)methyl]-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide, which shares a similar core structure but differs in its substituents. These structural differences can lead to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
1-[(2,4-dimethylphenoxy)methyl]-N-naphthalen-2-ylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-16-7-10-22(17(2)13-16)28-15-26-12-11-21(25-26)23(27)24-20-9-8-18-5-3-4-6-19(18)14-20/h3-14H,15H2,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMGHBSAKUOOSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)NC3=CC4=CC=CC=C4C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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